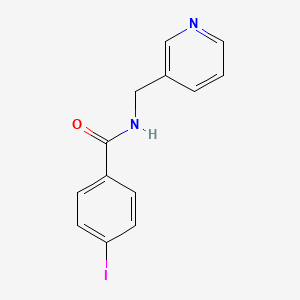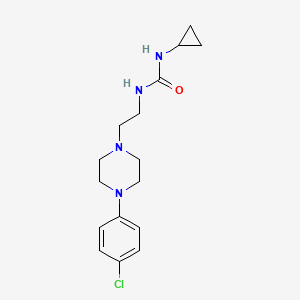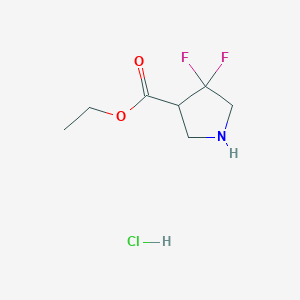
4-iodo-N-(3-pyridinylmethyl)benzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-N-(3-pyridinylmethyl)benzenecarboxamide is a chemical compound with the molecular formula C13H11IN2O . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 11 hydrogen atoms, 1 iodine atom, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight is 338.14 .Wissenschaftliche Forschungsanwendungen
Halogen Bonding in Supramolecular Materials
González et al. (2013) explored the use of iodoalkynes, including a compound structurally similar to 4-iodo-N-(3-pyridinylmethyl)benzenecarboxamide, for preparing halogen bonding complexes. These complexes, particularly those derived from 1,4-bis(iodoethynyl)benzene (p-BIB), showed liquid crystalline organizations and exhibited high order calamitic phases (SmB and G), indicating potential applications in material science and engineering (González et al., 2013).
Synthesis and Functionalization Studies
Yıldırım et al. (2005) conducted experimental and theoretical studies on the functionalization reactions of pyrazole-3-carboxylic acid and its derivatives with 2,3-diaminopyridine. The study focused on understanding the reaction mechanisms and the structure of the synthesized compounds, which may provide insights for chemical synthesis involving similar compounds (Yıldırım et al., 2005).
Optical and Photoelectron Spectroscopy Applications
Srivastava et al. (2017) investigated compounds connected to benzoic acid chloride with pyridine derivatives. These compounds exhibited luminescent properties in both DMF solution and solid state, with potential applications in materials science, specifically in the fields of luminescence and photoelectron spectroscopy (Srivastava et al., 2017).
Halogen and Hydrogen Bonding in Coordination Chemistry
González et al. (2020) synthesized complexes to explore the combination of halogen and hydrogen bonding interactions in coordination chemistry. The study highlights the versatility of similar iodine-containing compounds in designing diverse coordination networks, which is significant for the development of new materials in coordination chemistry (González et al., 2020).
Green Chemistry Applications
A study conducted in 2009 presented a green and efficient catalytic system using iodine–pyridine for the oxidation of benzylic methylenes. This research is indicative of the potential environmental applications of compounds like this compound in developing eco-friendly chemical processes (Zhang, 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-iodo-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O/c14-12-5-3-11(4-6-12)13(17)16-9-10-2-1-7-15-8-10/h1-8H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCXUDQNFCPRAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-benzofuro[3,2-d]pyrimidinylthio)-N-(3-methylphenyl)acetamide](/img/structure/B2662391.png)



![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4(1H)-one](/img/structure/B2662397.png)

![(2Z)-N-(2-methylphenyl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2662404.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzamide](/img/structure/B2662406.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B2662410.png)
![2-[(3-Chlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2662411.png)
![N-(2-chlorophenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2662412.png)
![4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2662413.png)
